Product packaging for Isobauerenol(Cat. No.:CAS No. 22149-71-9)

Isobauerenol

Cat. No.: B1672216
CAS No.: 22149-71-9
M. Wt: 426.7 g/mol
InChI Key: FOAKGLWNANRWRP-BYFNOGOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Triterpenoids in Natural Product Chemistry

Triterpenoids play important roles in plants, including protection against microorganisms and herbivores. In natural product chemistry, they are significant due to their diverse structures and a wide range of reported biological and pharmacological properties. researchgate.netpharmacyjournal.inmdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net These activities include anti-inflammatory, antioxidant, anti-cancer, anti-viral, hepatoprotective, and immunomodulatory effects. mdpi.comtandfonline.commdpi.comresearchgate.net Their presence in various medicinal and edible plants makes them an integral part of the human diet and a subject of ongoing research for potential therapeutic applications. pharmacyjournal.innih.gov

Overview of D:C-Friedo-Ursane-Type Triterpenoids

Pentacyclic triterpenoids are generally categorized into several main skeletal types, including oleanane (B1240867), ursane (B1242777), lupane, and friedelane, based on their ring structures. tandfonline.commdpi.com The ursane type, also known as α-amyrin-derived triterpenoids, typically features a 6-6-6-6-6 ring system. tandfonline.commdpi.com Isobauerenol belongs to a specific rearranged ursane framework, the D:C-Friedo-Ursane type. ontosight.ai This classification indicates a structural rearrangement of the standard ursane skeleton. While the basic ursane structure has a defined arrangement of five six-membered rings nih.gov, the D:C-Friedo-Ursane type involves a specific rearrangement across the C and D rings.

Historical Context of this compound Research

This compound (PubChem CID: 3084367) is a known triterpenoid (B12794562) that has been isolated from various natural sources. nih.govresearchgate.netresearchgate.nettargetmol.com Early research focused on its isolation and structural elucidation from plant materials. For instance, this compound has been reported in species such as Picris hieracioides, Festuca argentina, and Tussilago farfara (Coltsfoot). nih.govresearchgate.netresearchgate.net It has also been found in the roots of Symphytum officinale (Comfrey) and in the aerial parts of Equisetum arvense (Field Horsetail). mdpi.comebi.ac.ukresearchgate.netscispace.comgsconlinepress.comcannalib.euresearchgate.net The identification of this compound in different plant species highlights its natural occurrence across various botanical families.

Research findings regarding this compound often involve its isolation alongside other triterpenoids and natural compounds from plant extracts. researchgate.netresearchgate.net Studies have utilized spectroscopic methods, such as NMR, to elucidate its structure. researchgate.netresearchgate.net While specific detailed research findings on the biological activities solely attributed to this compound are less extensively documented compared to some other pentacyclic triterpenoids like ursolic acid or oleanolic acid, its presence in plants known for medicinal uses suggests potential areas for further investigation. pharmacyjournal.insinica.edu.tw For example, Tussilago farfara and Symphytum officinale, sources of this compound, have traditional medicinal applications. mdpi.comresearchgate.netnih.gov

The physical and chemical properties of this compound, such as its molecular formula (C₃₀H₅₀O) and molecular weight (426.7 g/mol ), have been determined. nih.govtargetmol.comnaturalproducts.netnih.gov

Here is a table summarizing some sources where this compound has been reported:

Source Plant SpeciesPlant FamilyPart of Plant Isolated FromReferences
Picris hieracioidesAsteraceaeData Available nih.gov
Festuca argentinaPoaceaeData Available nih.gov
Tussilago farfaraAsteraceaeDried flower buds researchgate.netresearchgate.net
Symphytum officinaleBoraginaceaeRoots, Herbarium material mdpi.comebi.ac.ukcannalib.euresearchgate.net
Equisetum arvenseEquisetaceaeAerial parts scispace.comgsconlinepress.com
Symphytum tuberosumBoraginaceaeFresh material ebi.ac.ukresearchgate.net

Further detailed research findings on the specific bioactivities of isolated this compound, beyond its identification in various plant sources, would require more targeted studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1672216 Isobauerenol CAS No. 22149-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22149-71-9

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3/t19-,20+,23+,24+,25-,27-,28-,29-,30+/m1/s1

InChI Key

FOAKGLWNANRWRP-BYFNOGOSSA-N

SMILES

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)O)C)C)C

Canonical SMILES

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C

Appearance

Solid powder

Other CAS No.

22149-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isobauerenol;  (+)-Isobauerenol;  UNII-0NF8Y3FK9J; 

Origin of Product

United States

Natural Occurrence and Distribution of Isobauerenol

Plant Kingdom Sources

Isobauerenol's natural distribution is concentrated within certain families of dicotyledonous plants. Research has identified this compound in various tissues, including roots, stems, bark, flower buds, and callus tissue cultures.

Dicotyledonous Plants

The occurrence of this compound in dicotyledonous plants spans several families, highlighting its sporadic yet notable presence across different plant lineages.

This compound has been found in the roots of Symphytum officinale (Comfrey). mdpi.comresearchgate.netsbm-cymru.co.ukresearchgate.net Studies have indicated the presence of this triterpene in fresh material of Symphytum tuberosum. researchgate.netebi.ac.ukresearchgate.netsrce.hr However, investigations into Symphytum grandiflorum have reported the absence of this compound in both fresh and dried plant material. researchgate.netebi.ac.ukresearchgate.net Similarly, this compound was not detected in herbarium samples of Symphytum ibericum. researchgate.netebi.ac.ukresearchgate.net

Reports indicate the presence of this compound in Picris hieracioides. nih.govimsc.res.in Furthermore, this compound has been isolated from the dried flower buds of Tussilago farfara L. researchgate.netnih.govresearchgate.netajbasweb.comndl.go.jp

This compound has been identified in the bark of Helietta longifoliata. The hexane (B92381) extract of the stems of Raulinoa echinata has been shown to contain this compound. nih.govcabidigitallibrary.orgebi.ac.ukcapes.gov.brresearchgate.net In Zanthoxylum heitzii, this compound was isolated as a minor constituent from the hexane extract derived from the stem bark. nih.govresearchgate.netindexcopernicus.comscispace.comcolab.ws

This compound has been tentatively identified in callus tissue cultures of Olea europaea (Olive). researchgate.netnih.govresearchgate.net

Based on the provided outline, this compound is found in the cuticular waxes of Solanum melongena (Eggplant) and Capsicum annuum (Bell Pepper).

Here is a summary of the natural occurrences of this compound:

Plant SpeciesFamilyPlant Part / TissueReference
Symphytum officinaleBoraginaceaeRoots mdpi.comresearchgate.netsbm-cymru.co.ukresearchgate.net
Symphytum tuberosumBoraginaceaeFresh material researchgate.netebi.ac.ukresearchgate.netsrce.hr
Symphytum grandiflorumBoraginaceaeNot detected researchgate.netebi.ac.ukresearchgate.net
Symphytum ibericumBoraginaceaeNot detected (herbarium) researchgate.netebi.ac.ukresearchgate.net
Picris hieracioidesCompositaeWhole plant (reported) nih.govimsc.res.in
Tussilago farfara L.CompositaeDried flower buds researchgate.netnih.govresearchgate.netajbasweb.comndl.go.jp
Helietta longifoliataRutaceaeBark-
Raulinoa echinataRutaceaeStems nih.govcabidigitallibrary.orgebi.ac.ukcapes.gov.brresearchgate.net
Zanthoxylum heitziiRutaceaeStem Bark nih.govresearchgate.netindexcopernicus.comscispace.comcolab.ws
Olea europaeaOleaceaeCallus Tissue Cultures researchgate.netnih.govresearchgate.net
Solanum melongenaSolanaceaeCuticular Waxes-
Capsicum annuumSolanaceaeCuticular Waxes-
Brassicaceae Family: Brassica chinensis Cuticular Waxes

Cuticular waxes are complex mixtures of lipophilic compounds covering the aerial surfaces of plants, including those in the Brassicaceae family. These waxes often contain a variety of chemical classes, including very-long-chain aliphatic compounds and cyclic triterpenoids. While triterpenoids are known components of cuticular waxes in Brassica species phytomolecules.comresearchgate.netnih.govnih.gov, specific research confirming the presence of this compound within Brassica chinensis cuticular waxes was not found in the consulted literature.

Apiaceae Family: Celery Cuticular Waxes

Plants in the Apiaceae family, such as celery, also possess cuticular waxes containing various lipid components. Triterpenoids are generally found in plant cuticular waxes. While one study mentions this compound among 15 triterpenes found in a fraction from celery ontosight.ai, specific data explicitly confirming its presence within celery cuticular waxes was not identified in the reviewed search results.

Poaceae (Gramineae) Family: Festuca argentina Waxes

This compound has been identified as a constituent of the waxes of Festuca argentina, a species belonging to the Poaceae family. Investigations into the waxes from the petroleum ether extract of Festuca argentina revealed this compound alongside other pentacyclic triterpenols. guidetopharmacology.orglipidmaps.org These waxes also contained linear alcohols and sterols. guidetopharmacology.orglipidmaps.org Notably, pentacyclic triterpenols, particularly this compound, are reported as not typically found as fatty acid esters in Gramineae. guidetopharmacology.orglipidmaps.org

Apocynaceae Family: Hoya bella Latex

Hoya bella, a species within the Apocynaceae family, is known to contain this compound in its latex. This compound has been identified as one of the main free triterpenols in Hoya bella latex. wikipedia.orgwikipedia.orgnih.govlipidmaps.org It is present along with other triterpenols and their esters. nih.gov

Pteridophytes

This compound's occurrence extends to pteridophytes, specifically within the Equisetaceae family.

Equisetaceae Family: Equisetum arvense Sterile Stems

The sterile stems of Equisetum arvense, commonly known as horsetail, have been shown to contain this compound. nih.govwikidata.orgfishersci.fifishersci.ca this compound is among the triterpenoids isolated from this part of the plant. wikidata.orgfishersci.fifishersci.ca Equisetum arvense is recognized for its diverse phytochemical composition, including various classes of secondary metabolites such as triterpenoids and sterols. wikidata.orgfishersci.fifishersci.cawikipedia.orgwikidata.orgwikipedia.orglipidmaps.orgwikidata.orgru.ac.za

Co-occurring Triterpenoids and Related Metabolites in this compound-Containing Extracts

Analysis of extracts containing this compound has revealed the presence of various other triterpenoids and related metabolites. The specific co-occurring compounds can vary depending on the plant source.

In the waxes of Festuca argentina, this compound is found alongside other pentacyclic triterpenols such as beta-amyrin, germanicol (B162048), lupeol (B1675499), hopenol-a, and hopeol. guidetopharmacology.orglipidmaps.org Additionally, sterols including cholesterol, campesterol, stigmasterol, sitosterol, and dihydrositosterol have been identified in these waxes. guidetopharmacology.orglipidmaps.org Fatty acids are also present. guidetopharmacology.org

The latex of Hoya bella contains this compound as a main triterpenol, co-occurring with beta-amyrin, cycloartenol, and lupeol. wikipedia.orgnih.govlipidmaps.org Esters of these triterpenols with acids such as cinnamic acid, propionic acid, and isovaleric acid have also been identified in Hoya bella latex. nih.gov

In the sterile stems of Equisetum arvense, this compound is found with other triterpenoids including taraxerol, germanicol, ursolic acid, oleanolic acid, and betulinic acid. wikidata.orgfishersci.fifishersci.ca Phytosterols such as cholesterol, epicholestanol, 24-methylenecholesterol, isofucosterol, campesterol, and β-sitosterol are also present in the sterile stems of Equisetum arvense. wikidata.orgfishersci.fi

The table below summarizes some of the co-occurring triterpenoids and related metabolites found in the specified this compound-containing plant sources:

Compound NameFound in Festuca argentina WaxesFound in Hoya bella LatexFound in Equisetum arvense Sterile Stems
This compoundYesYesYes
Beta-amyrinYesYesNo
GermanicolYesNoYes
LupeolYesYesNo
Hopenol-aYesNoNo
HopeolYesNoNo
CholesterolYesNoYes
CampesterolYesNoYes
StigmasterolYesNoNo
SitosterolYesNoYes
DihydrositosterolYesNoNo
CycloartenolNoYesNo
TaraxerolNoNoYes
Ursolic acidNoNoYes
Oleanolic acidNoNoYes
Betulinic acidNoNoYes
EpicholestanolNoNoYes
24-MethylenecholesterolNoNoYes
IsofucosterolNoNoYes
Cinnamic acidNoYesNo
Propionic acidNoYesNo
Isovaleric acidNoYesNo

Examples from Brassica chinensis, Eggplant, Bell Pepper

Research has investigated the composition of surface waxes in fruits, including bell pepper (Capsicum annuum) and eggplant (Solanum melongena). These waxes contain a variety of triterpenes.

In bell pepper (Capsicum annuum), surface waxes have been shown to contain 15 triterpenes, including this compound. researchgate.net Other triterpenes identified in bell pepper surface waxes include α- and β-amyrin, lupeol, glutinol, friedelin (B1674157), taraxerol, germanicol, multiflorenol, and bauerenol. researchgate.net A study on 12 bell pepper cultivars found that triterpenoids accounted for a significant portion of the total wax extract, with α-amyrin and β-amyrin being the most abundant. researchgate.net Triterpenes have also been found in the roots and seeds of Capsicum annuum. nih.govnih.gov

Eggplant (Solanum melongena) surface waxes also contain triterpenoids, although the composition differs from that of bell pepper. researchgate.net Triterpenols such as α- and β-amyrin, lupeol, and germanicol have been identified in eggplant surface waxes. researchgate.net

While the provided outline mentions Brassica chinensis, the search results did not provide specific information about the occurrence of this compound or the listed example triterpenes in this plant.

The following table summarizes the occurrence of this compound and the specified example triterpenes in Bell Pepper and Eggplant based on the search results:

CompoundBell Pepper (Capsicum annuum)Eggplant (Solanum melongena)
This compoundPresent researchgate.netNot explicitly mentioned researchgate.net
α-amyrinPresent researchgate.netPresent researchgate.net
β-amyrinPresent researchgate.netPresent researchgate.net
LupeolPresent researchgate.netPresent researchgate.net
GlutinolPresent researchgate.netNot explicitly mentioned researchgate.net
FriedelinPresent researchgate.netNot explicitly mentioned researchgate.net
TaraxerolPresent researchgate.netNot explicitly mentioned researchgate.net
GermanicolPresent researchgate.netPresent researchgate.net
MultiflorenolPresent researchgate.netNot explicitly mentioned researchgate.net
IsomultiflorenolPresent researchgate.netNot explicitly mentioned researchgate.net
BauerenolPresent researchgate.netNot explicitly mentioned researchgate.net

Examples from Equisetum arvense

The provided outline lists Equisetum arvense and several triterpenoids (taraxerol, germanicol, ursolic acid, oleanolic acid, betulinic acid) as examples. While Equisetum genus is mentioned in the context of traditional medicine, the search results did not provide specific information confirming the presence of this compound in Equisetum arvense. Some triterpenoids like taraxerol, germanicol, ursolic acid, oleanolic acid, and betulinic acid are known to occur in various plants. wikipedia.orgnih.govwikipedia.org

Examples from Festuca argentina

This compound has been reported in Festuca argentina. nih.gov The provided outline also lists β-amyrin, germanicol, lupeol, hopenol-a, and hopeol as examples from this plant. The search results confirm the presence of this compound in Festuca argentina. nih.gov However, specific research detailing the co-occurrence and distribution of the other listed triterpenes (β-amyrin, germanicol, lupeol, hopenol-a, hopeol) in Festuca argentina was not found within the search results.

Examples from Olea europaea

Olea europaea, the olive tree, is known to contain various triterpenoids, particularly in its fruits and leaves. The provided outline lists oleanolic acid, maslinic acid, and uvaol (B1682811) as examples from this plant.

Maslinic acid is a pentacyclic triterpenoid (B12794562) predominantly derived from Olea europaea. phytomolecules.com Oleanolic acid is another widely occurring pentacyclic triterpenoid found in many plants, including Olea europaea. nih.govfishersci.ca Both oleanolic acid and maslinic acid are derivatives of the oleanane (B1240867) skeleton. nih.govwikipedia.org

While oleanolic acid and maslinic acid are well-documented in Olea europaea, the search results did not provide specific information about the occurrence of this compound or uvaol in this plant within the scope of the search.

The following table summarizes the occurrence of the specified example triterpenes in Olea europaea based on the search results:

CompoundOlea europaea
Oleanolic acidPresent nih.govphytomolecules.com
Maslinic acidPresent phytomolecules.comwikipedia.org
UvaolNot explicitly mentioned

Isolation and Purification Methodologies for Isobauerenol

Plant Material Preparation and Extraction

The initial steps in isolating isobauerenol involve preparing the plant material and extracting the compounds of interest. This often includes drying and grinding the plant tissue, followed by extraction using solvents of varying polarities.

Solvent Extraction Techniques (e.g., Hexane (B92381), Dichloromethane (B109758)/Methanol)

Solvent extraction is a fundamental step in isolating this compound from plant matrices. The choice of solvent or solvent mixture depends on the polarity of the target compound and other constituents in the plant extract. Hexane is a non-polar solvent commonly used for the initial extraction of non-polar compounds, such as oils, fats, fatty acids, essential oils, and some sterols, in a process often referred to as defatting. researchgate.net this compound has been isolated from hexane extracts of the stem bark of Zanthoxylum heitzii and the stems of Raulinoa echinata. nih.govnih.gov

More polar solvents or solvent mixtures are subsequently used to extract compounds with higher polarity. Dichloromethane (DCM) and methanol (B129727) are frequently used, either individually or in combination, for extracting a wider range of plant metabolites, including triterpenoids like this compound. researchgate.net Mixtures of dichloromethane and methanol have been shown to be effective in extracting various compounds, including fatty acids, ester derivatives, and oxygenates. researchgate.net Accelerated solvent extraction (ASE) systems also utilize mixtures of hexane, dichloromethane, and methanol in various ratios for efficient extraction with reduced solvent consumption and time. thermofisher.com

The order of solvents in sequential extraction typically progresses from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate (B1210297), methanol, water) to separate compounds based on their polarity. researchgate.net

Lyophilization of Plant Samples

Lyophilization, also known as freeze-drying, is a process used to remove water from frozen plant material through sublimation under reduced pressure. nih.gov This technique is often employed to stabilize plant samples for storage and to concentrate compounds in aqueous extracts. protocols.iomdpi.com Lyophilization is considered a mild technique that helps preserve the chemical structure of bioactive compounds and can improve the efficiency of water removal compared to conventional drying methods. nih.gov While lyophilization is widely used and regarded as a standard method for preparing plant samples, studies have shown that it can alter the metabolic composition and potentially lead to the loss or changes in abundance of certain metabolites. mdpi.com However, it ensures high efficiency in removing water while largely retaining bioactive ingredients. nih.gov Lyophilized plant material can then be subjected to solvent extraction for the isolation of compounds like this compound. protocols.ionih.gov

Saponification of Wax Esters

Saponification is a process that involves the hydrolysis of esters, such as wax esters, typically using an alkaline solution (e.g., ethanolic NaOH). nih.govuit.no This step is particularly relevant when this compound is present in plant waxes in esterified form. Saponification breaks down the ester linkages, releasing the free triterpenol (this compound) and fatty acids. nih.govuit.no This allows for the subsequent isolation of the free triterpenol. The saponification procedure often involves dissolving the wax esters in a solvent like chloroform (B151607) or ethanolic NaOH and heating the mixture. nih.govuit.no After saponification, the resulting free fatty acids and fatty alcohols (including triterpenols) can be separated using techniques like solid-phase extraction (SPE). nih.govuit.no

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other compounds present in the crude plant extract. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.

Column Chromatography (CC)

Column chromatography is a widely used technique for the purification of natural products, including triterpenoids like this compound. scispace.com In column chromatography, the plant extract is loaded onto a stationary phase, typically silica (B1680970) gel or alumina, packed in a column. natuurtijdschriften.nl Compounds are then eluted from the column using a mobile phase, which is a solvent or a mixture of solvents. natuurtijdschriften.nl By gradually changing the polarity of the mobile phase, compounds are separated based on their differential affinities for the stationary and mobile phases. natuurtijdschriften.nl this compound has been isolated using column chromatography on silica gel. uu.nl Different solvent systems, such as mixtures of diethyl ether and petroleum ether, are used as the mobile phase to elute different classes of compounds, including triterpene esters and free triterpenols. uu.nl Flash chromatography, a type of column chromatography, has also been used to fractionate plant wax extracts containing triterpenes. researchgate.net

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for separating components in non-volatile mixtures. wikipedia.org It is often used for monitoring the progress of reactions, identifying compounds, determining purity, and purifying small amounts of compounds. wikipedia.org In TLC, a sample is spotted onto a thin layer of adsorbent material (stationary phase), such as silica gel, coated on a plate. wikipedia.org The plate is then placed in a developing chamber containing a solvent or solvent mixture (mobile phase), which moves up the plate by capillary action. wikipedia.org Compounds in the sample separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values). wikipedia.org

TLC has been used in the isolation and analysis of this compound from various plant sources. natuurtijdschriften.nlscispace.comresearchgate.netresearchgate.net For instance, TLC was used to detect free triterpenols, including a spot that co-chromatographed with a triterpene acetate referent, in the wax of Ficus benjamina. natuurtijdschriften.nl Preparative thin layer chromatography (PTLC), a larger-scale version of TLC, has been employed to isolate triterpenoids, including this compound, from the aerial parts of Equisetum species. scispace.com The mobility of compounds in TLC can be adjusted by changing the polarity and pH of the mobile phase. libretexts.org Visualization of colorless compounds on a TLC plate is typically done under UV light or by using staining reagents. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of triterpenoids, including this compound. researchgate.netresearchgate.net HPLC offers better separation efficiency compared to some other methods. researchgate.net However, a key challenge in using HPLC for triterpenoids is their generally low UV absorption due to the lack of strong chromophores. researchgate.net This necessitates detection at low wavelengths, typically between 205-210 nm, which can be demanding on the choice of mobile phase and other chromatographic parameters. researchgate.net

HPLC has been employed in attempts to isolate this compound from natural sources. One study involving tomato wax triterpenes utilized reversed-phase HPLC for purification of a silica-gel fraction containing this compound. acs.org However, the study reported near coelution of this compound with δ-amyrin, resulting in a mixture with a low ratio of this compound. acs.org In another instance, analytical HPLC was used following chemical isomerization and saponification steps to purify this compound, achieving approximately 93% purity. acs.org

HPLC-PDA (Photodiode Array) methods have been noted for their simplicity, versatility, reliability, reproducible performance, and relatively low costs in the analysis of natural non-volatile compounds like triterpenoids. researchgate.net

Preparative Reversed-Phase Liquid Chromatography

Preparative Reversed-Phase Liquid Chromatography is a technique used to isolate larger quantities of purified compounds. While the general principle involves separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, specific details regarding the preparative isolation of this compound using this method are limited in the provided search results. One study mentioned attempting to obtain material for characterization by repeatedly purifying a silica-gel fraction using reversed-phase HPLC, which can be considered a form of preparative separation when performed on a larger scale. acs.org However, this attempt was hampered by the coelution issue mentioned previously. acs.org Preparative reversed-phase LC is a common technique for purifying natural products after initial extraction and fractionation steps. waters.com

Gas Chromatography (GC) for Triterpenoid (B12794562) Fraction Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable tool for the analysis of triterpenoid fractions, allowing for the identification and quantification of individual compounds like this compound. nih.govacs.orgresearchgate.netnatuurtijdschriften.nl GC offers good separation efficiency for triterpenoids. researchgate.net However, due to their low volatility and high molecular weight, a derivatization step is typically required before GC analysis, which can make the process more laborious and time-consuming. researchgate.net

GC-MS analysis has been used to identify this compound in various plant extracts, including those from Festuca argentina and the leaf wax of Hoya species. nih.govnatuurtijdschriften.nl In studies analyzing triterpenoid mixtures, GC-MS has been instrumental in identifying the presence of this compound alongside other triterpenes. acs.org Retention data from GC-FID (Flame Ionization Detector) analysis, in conjunction with mass spectra from GC-MS, is used for the identification and quantification of compounds in triterpenoid fractions. researchgate.net

GC-MS total ion chromatograms have been presented in studies investigating the isolation of this compound from sources like tomato wax, illustrating the complexity of the mixtures and the challenges in separating this compound from coeluting compounds. acs.org

Structural Elucidation and Spectroscopic Characterization of Isobauerenol

Determination of Molecular Formula (e.g., High-Resolution Mass Spectrometry)

The molecular formula of isobauerenol has been established as C₃₀H₅₀O. nih.govnaturalproducts.netnih.gov This formula is consistent with a triterpenoid (B12794562) structure containing one oxygen atom, likely in the form of a hydroxyl group. High-resolution mass spectrometry (HRMS) is a crucial technique for accurately determining the molecular formula by measuring the mass-to-charge ratio ([M+H]⁺ or M⁺) with high precision. researchgate.netndl.go.jpwarwick.ac.uk While specific HRMS data for this compound confirming the C₃₀H₅₀O formula with an exact mass were mentioned in the search results, detailed values like the observed m/z and calculated exact mass were not consistently provided across all sources. researchgate.netndl.go.jp

Spectroscopic Analysis Techniques

Spectroscopic methods such as NMR, MS, IR, and UV provide complementary information essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, e.g., ¹H-NMR, HSQC)

NMR spectroscopy is indispensable for determining the carbon-carbon and carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions. Signals for methyl groups, methylene (B1212753) protons, methine protons, and protons on carbons bearing the hydroxyl group are typically observed. ndl.go.jp Analysis of chemical shifts and coupling constants helps in assigning protons to specific positions within the triterpene skeleton. ndl.go.jp

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the different types of carbon atoms present. The chemical shifts of carbon signals are indicative of their hybridization state, functional group attachments, and surrounding electronic environment. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing connectivity within the molecule. researchgate.netsdsu.eduscientificservices.eu

COSY identifies protons that are coupled to each other through one or more bonds. sdsu.edu

HSQC correlates protons directly attached to carbons (one-bond correlation). researchgate.netsdsu.edu This helps in assigning proton signals to their corresponding carbons.

HMBC reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). sdsu.eduscientificservices.eublogspot.com This is particularly useful for establishing connectivity across quaternary carbons and ring junctions, which are common in triterpenoids.

Specific NMR data (chemical shifts and coupling constants) for this compound have been reported and used for its identification by comparison with literature values. researchgate.netndl.go.jpacs.org

Mass Spectrometry (MS) (e.g., EI-MS, MS Fragmentation Patterns)

Mass spectrometry provides information about the molecular weight and fragmentation behavior of this compound, which aids in confirming the molecular formula and provides clues about the structure. targetmol.comdntb.gov.uaresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS): EI-MS typically produces a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. ndl.go.jpresearchgate.net Fragmentation of the molecular ion under EI conditions yields characteristic fragment ions, the pattern of which is dependent on the structure of the molecule. researchgate.netwikipedia.orglibretexts.org

MS Fragmentation Patterns: The fragmentation pattern of triterpenoids like this compound is influenced by the ring structure and the presence of functional groups. Cleavage of bonds within the ring system and fragmentation around the hydroxyl group can lead to characteristic ions. wikipedia.orglibretexts.org While specific fragmentation data for this compound were mentioned as being informative for structural elucidation, detailed m/z values of fragment ions and their assignments were not extensively available in the provided search results. d-nb.inforesearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths. targetmol.com The presence of a hydroxyl group (-OH) is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. ndl.go.jpnist.gov Other characteristic bands may be observed for C-H stretching and bending vibrations, as well as vibrations associated with the triterpene skeleton. d-nb.inforesearchgate.net

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry provides information about the presence of conjugated pi systems in a molecule. sdsu.eduepa.gov Triterpenoids like this compound, which contain only isolated double bonds and no extensive conjugation, typically show minimal absorption in the UV region above 200 nm. researchgate.net Therefore, UV spectroscopy is generally less informative for the structural elucidation of saturated or simple unsaturated triterpenoids compared to compounds with chromophores.

Comparison with Known Standards and Reported Data

A fundamental step in the identification of a natural product is the comparison of its spectroscopic data with that of known standards or previously reported data in the literature. researchgate.netcolab.wsacs.org This comparative analysis is essential for confirming the identity of the isolated compound. For this compound, researchers compare its IR, MS, ¹H NMR, and ¹³C NMR spectra with published data for authentic samples of this compound or its derivatives. dntb.gov.ua Techniques such as comparing HSQC chemical shifts, GC retention times, and MS fragmentation patterns against spectral databases are employed for this purpose. acs.org The accuracy and precision of reported spectral data are crucial for unambiguous identification, as limited data can sometimes lead to compounds being overlooked or misidentified. acs.org

While specific, detailed spectroscopic data for this compound were not extensively available in the provided search results, the general approach to its structural elucidation involves obtaining comprehensive spectroscopic data and comparing it to established records.

Table 1: Spectroscopic Data Summary for this compound

Spectroscopic MethodKey Information Provided (Based on General Triterpenoid Analysis)
IR SpectroscopyIdentification of functional groups (e.g., hydroxyl)
Mass Spectrometry (MS)Molecular weight and fragmentation pattern
¹H NMR SpectroscopyInformation on proton environments, chemical shifts, coupling patterns, and integration
¹³C NMR SpectroscopyInformation on carbon environments and chemical shifts

Note: Specific chemical shift values and detailed peak assignments for this compound were not available in the provided sources.

Biosynthetic Pathways of Isobauerenol

General Triterpenoid (B12794562) Biosynthesis via Oxidosqualene Cyclases (OSCs)

The initial committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256). pnas.orgoup.com This pivotal reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. oup.comresearchgate.net OSCs are responsible for generating the diverse array of polycyclic triterpene skeletons from the acyclic 2,3-oxidosqualene substrate. nih.govrsc.org The cyclization process involves a complex series of cation-π cyclization and 1,2-rearrangement processes. researchgate.netrsc.org The specific folding of the initial substrate is critical as it predisposes the substrate to follow a particular cyclization pathway, leading to the formation of different triterpene scaffolds. researchgate.net More than 100 different triterpene skeletons can be constructed by OSCs. acs.org While many plant OSCs primarily produce a single class of triterpenoid products, some are multifunctional, capable of synthesizing multiple triterpene scaffolds. oup.comnih.gov

Methylerythritol Phosphate (B84403) (MEP) Pathway Linkages in Plants

In plants, the precursors for isoprenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated through two distinct pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgunivie.ac.atfrontiersin.org The MEP pathway is localized in the plastids and is generally responsible for the biosynthesis of hemiterpenes, monoterpenes, diterpenes, carotenoids, and gibberellins, as well as the side chains of plastoquinone (B1678516) and chlorophylls. rsc.orgnih.govresearchgate.net While the MVA pathway is the primary route for triterpene synthesis, there is evidence suggesting potential cross-talk or transport of precursors between the MVA and MEP pathways in different subcellular regions. rsc.orgresearchgate.net The MEP pathway initiates with glyceraldehyde 3-phosphate and pyruvate, which are condensed to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org Subsequent enzymatic steps lead to the formation of MEP and ultimately to IPP and DMAPP. rsc.orgnih.gov

Mevalonic Acid (MVA) Pathway and its Relation to Triterpene Skeletons

The mevalonic acid (MVA) pathway is the primary biosynthetic route for triterpenes in plants, localized in the cytosol. oup.comrsc.orgscielo.br This pathway begins with the condensation of three molecules of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org HMG-CoA is then converted to mevalonic acid (MVA), which subsequently yields IPP through phosphorylation steps. rsc.orgwikipedia.org IPP and its isomer DMAPP, produced by the MVA pathway, are the five-carbon building blocks for triterpene synthesis. oup.comwikipedia.org Two molecules of IPP and one molecule of DMAPP condense to form farnesyl pyrophosphate (FPP). oup.com Squalene synthase then condenses two molecules of FPP to form squalene, the direct precursor to 2,3-oxidosqualene. oup.com The MVA pathway is mainly involved in the synthesis of sesquiterpenes and triterpenes. rsc.orgscielo.br The formation of the diverse pentacyclic triterpene skeletons, including the bauerane skeleton found in isobauerenol, arises from the cyclization of 2,3-oxidosqualene catalyzed by specific OSCs. acs.orgrsc.org

Enzymatic Formation Mechanisms (e.g., in Plant Waxes)

This compound has been identified as a component of plant cuticular waxes in various species, including tomato, eggplant, and Hoya species. core.ac.ukacs.orgnatuurtijdschriften.nl Plant waxes are complex mixtures of very-long-chain aliphatics and can also contain triterpenoids. core.ac.uk The presence of this compound in waxes suggests that the enzymes responsible for its formation are active in the epidermal tissues where waxes are synthesized and deposited. The enzymatic formation of this compound from 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase with the appropriate catalytic machinery to guide the cyclization and rearrangement steps leading to the bauerane skeleton. While the specific OSC responsible for this compound synthesis may vary between plant species, the general mechanism involves the enzyme binding to 2,3-oxidosqualene and facilitating a cascade of cyclization and rearrangement reactions to form the characteristic pentacyclic structure of this compound. researchgate.netrsc.org Studies on other triterpene synthases found in plant waxes, such as those producing friedelin (B1674157) or lupeol (B1675499), highlight the role of specific OSCs in determining the final triterpene product. ebi.ac.uk

Developmental Stage-Dependent Biosynthesis (e.g., Fruit Maturation)

The biosynthesis of triterpenoids, including those found in fruit cuticular waxes, can be dependent on the developmental stage of the plant organ. In tomato fruit, for instance, triterpenoids appear to be formed during early fruit expansion rather than during full ripening, with the levels of certain triterpenes changing throughout fruit development. core.ac.uknih.gov Studies on olive fruit development also show that the amounts and composition of triterpenoids in cuticular waxes vary at different stages after flowering. nih.gov While specific data on the developmental stage-dependent biosynthesis of this compound is limited, its presence in the waxes of mature fruits like tomato and olive suggests that the relevant biosynthetic machinery is active during certain phases of fruit development. researchgate.netcore.ac.uk Comparative analyses of transcriptome and metabolome during fruit development can provide insights into the regulation of triterpenoid biosynthesis, including that of compounds like this compound. core.ac.uk

Synthetic Approaches and Chemical Derivatization of Isobauerenol

Total Synthesis of Isobauerenol (if reported)

While the total synthesis of various complex natural products, such as Taxol, has been reported wikipedia.orgnih.gov, specific details regarding the total synthesis of this compound are not extensively detailed in the provided search results. Some literature mentions the synthesis of triterpenoids or related compounds acs.orgdntb.gov.ua, and one source hints at "synthetic route" guidance for this compound based on literature and computational analysis, suggesting a multi-step reaction starting from bauerenyl acetate (B1210297) lookchem.com. However, a comprehensive, reported total synthesis of this compound from basic precursors is not clearly described within the search results.

Derivatization Reactions for Characterization and Study

Chemical derivatization is a common strategy used to modify molecules like this compound to facilitate their analysis, separation, and study. nih.govnih.gov The presence of a hydroxyl group in this compound allows for various reactions.

Formation of Acetates and Other Esters

The formation of acetate and other ester derivatives is a widely used method for the characterization and analysis of triterpenols, including this compound. Acetylation involves the reaction of the hydroxyl group with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base. This reaction converts the alcohol to an ester, which can alter its polarity and chromatographic behavior, aiding in separation and identification by techniques such as gas chromatography (GC) and mass spectrometry (MS). chemeo.comnatuurtijdschriften.nlresearchgate.netnih.gov

This compound acetate has been identified and studied. chemeo.com The formation of triterpene esters with various fatty acids, such as acetate, isovalerate, and cinnamate (B1238496), has been observed in plant latices where this compound is present. uu.nl This derivatization can occur naturally or be performed synthetically for analytical purposes.

Interactive Data Table: Properties of this compound Acetate (Computed)

PropertyValueUnitSource
Molecular Weight468.75 g/mol IUPAC atomic weights chemeo.com
FormulaC₃₂H₅₂O₂-Cheméo chemeo.com
logPoct/wat8.740-Crippen Calculated chemeo.com
ΔvapH°91.07kJ/molJoback Calculated chemeo.com

Oxidation Products (e.g., Isobauerenone)

Oxidation of the hydroxyl group of this compound can yield corresponding ketone derivatives, such as isobauerenone. This transformation involves the conversion of the secondary alcohol function to a carbonyl group. Oxidizing agents like chromium trioxide or other suitable reagents can be employed for this reaction. The resulting ketone, isobauerenone (C₃₀H₄₈O), would have a molecular weight of 424.7 g/mol . This type of derivatization is useful for structural confirmation and can impact the biological activity of the compound.

Dehydration Products (e.g., Isobauerene)

Dehydration of this compound involves the removal of a molecule of water, typically under acidic conditions, to form an alkene. This process can lead to the formation of isobauerene (C₃₀H₄₈), an unsaturated triterpene. The position of the double bond in the resulting isobauerene would depend on the reaction conditions and the specific structure of this compound. Dehydration reactions are often employed in the structural analysis of triterpenes.

Asymmetric Synthesis Considerations

Asymmetric synthesis, which focuses on controlling the stereochemistry of a reaction to produce a specific enantiomer or diastereomer, is a critical area in the synthesis of complex chiral molecules like this compound. barc.gov.inasymchem.comnih.gov Given that this compound possesses multiple stereocenters nih.gov, asymmetric synthesis approaches would be necessary to synthesize a specific stereoisomer. While general principles of asymmetric synthesis involving various catalysts and methodologies are well-established asymchem.compreprints.orgsjtu.edu.cn, specific applications to the asymmetric synthesis of this compound are not detailed in the provided search results. The complexity of the isobauerane skeleton suggests that any asymmetric synthesis would likely involve multiple steps with careful control over stereochemistry at each newly formed chiral center.

Advanced Analytical Methodologies for Isobauerenol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS can be used for both qualitative and quantitative analysis of triterpenoids, including isobauerenol. impactfactor.org While GC methods offer good separation efficiency, the low volatility and high molecular weight of many triterpenoids necessitate a derivatization step prior to analysis. researchgate.net Mass analysis in GC-MS is often performed using electron ionization (EI) and a quadrupole mass analyzer. 222.198.130

Derivatization Requirements for GC Analysis

Derivatization is a chemical process that modifies a compound to make it more suitable for GC analysis, typically by increasing its volatility or improving its chromatographic behavior. For triterpenoids, which are often non-volatile or have low volatility, derivatization is a required step before GC analysis. researchgate.net This process can be laborious and time-consuming. researchgate.net Common derivatization methods for compounds with hydroxyl groups, like this compound, involve silylation to form trimethylsilyl (B98337) ether derivatives. dolcera.commdpi.com This modification decreases the boiling point of the target compounds and enhances their performance in gas chromatography. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS/MS)

LC-MS, including tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS/MS), has gained significant interest for the analysis of naturally non-volatile compounds such as triterpenoids. researchgate.net LC-MS methods are well-suited for the analysis of complex mixtures and can often be performed without the need for derivatization, simplifying the sample preparation process compared to GC-MS. researchgate.net LC-MS/MS is capable of both identification and quantification of compounds. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode can provide structural information regarding the presence of functional groups in the molecule, in addition to molecular mass information. researchgate.net LC-MS based high-throughput screening is considered a reliable and powerful approach for metabolomic profiling. mdpi.com

Metabolomics Strategies for Triterpenoid (B12794562) Profiling

Metabolomics is the comprehensive study of metabolite profiles in a biological system under specific conditions. mdpi.com Untargeted metabolomics aims to profile all known and unknown metabolites in an extract, providing a broad view of the metabolic landscape. mdpi.com Metabolomics strategies are valuable for the identification of primary and secondary metabolites in medicinal plants, including triterpenoids. mdpi.com Techniques such as GC-MS and LC-MS are fundamental to metabolomics profiling of plant extracts. mdpi.com Transcriptomics-metabolomics joint analysis can provide insights into the biosynthesis pathways of compounds like triterpenoid saponins. nih.gov This integrated approach can identify key metabolites and associated genes involved in the biosynthesis. nih.gov

Chemogenetics and Chemotaxonomic Significance of Isobauerenol

Isobauerenol as a Chemotaxonomic Marker in Plant Genera (e.g., Symphytum, Hoya, Festuca, Rutaceae)

This compound has been identified as a chemotaxonomic marker in several plant genera, contributing to the understanding of relationships between species and within plant groups. In the genus Symphytum (comfrey), this compound has been found in species such as Symphytum officinale, S. officinale var. lanceolatum, S. bohemicum, and S. tanaicense. researchgate.netcannalib.eu Its presence, or absence, can help differentiate between Symphytum taxa. For instance, a chemotaxonomic study using pyrrolizidine (B1209537) alkaloids and triterpenes, including this compound, indicated that S. tuberosum contained this compound in fresh material, while herbarium material lacked it. researchgate.net This contrasts with S. grandiflorum, where this compound was not found in either fresh or dried material. researchgate.net The presence of an identical pyrrolizidine alkaloid and triterpene pattern in S. bohemicum and S. officinale supports their close relationship, which is also observed in their cytology, morphology, and phytochemistry. cannalib.eu

In the genus Hoya, known as wax plants due to the waxy appearance of their leaves and flowers, the lipid fraction of their latices primarily consists of triterpenols and their esters. dlsu.edu.phuu.nl While this compound is not explicitly listed as a major triterpene in all Hoya studies, the triterpene profiles in Hoya latices are considered constant and species-specific, suggesting that the presence or absence of specific triterpenes like this compound could hold chemotaxonomic value within this genus. uu.nl Research on Hoya meliflua and Hoya mindorensis has identified various triterpenes such as β-amyrin, α-amyrin, lupeol (B1675499), oleanone, ursenone, lupenone (B1675497), and their derivatives, indicating a diverse triterpene composition within the genus. dlsu.edu.phphcogj.comsemanticscholar.org

While the search results did not directly link this compound to Festuca or Rutaceae as a primary chemotaxonomic marker in the same explicit manner as for Symphytum, triterpenes are broadly recognized as important secondary metabolites in both families. Festuca species, commonly known as fescues, are grasses utilized worldwide, and their classification can be complex, with some species being reclassified into the genus Lolium based on phylogenetic studies using DNA sequencing. wikipedia.orgoregonstate.educabidigitallibrary.org Triterpenes and limonoids are major classes of secondary metabolites in the Rutaceae family, known for their diverse biological activities. ukri.orgnih.govresearchgate.net The presence and variation of triterpenes in these families contribute to their chemical diversity, which can be used for chemotaxonomic purposes, although the specific role of this compound in Festuca and Rutaceae was not detailed in the provided search results.

Variations in this compound Content and Triterpene Profiles across Species and Ecotypes

In Hoya, the triterpene profiles in latex are species-specific. uu.nl Studies on different Hoya species reveal variations in the ratios and types of triterpenes present. For example, Hoya meliflua contains mixtures of β-amyrin, α-amyrin, and lupeol in specific ratios, as well as different ratios of their cinnamate (B1238496) esters. dlsu.edu.phphcogj.com Hoya mindorensis yields lupenone and lupeol from roots, and squalene, β-sitosterol, and lupeol from leaves. Hoya paziae contains taraxerol, taraxeryl acetate (B1210297), α-amyrin acetate, and β-amyrin acetate in specific ratios in its stems. semanticscholar.org These variations in triterpene composition across Hoya species highlight the potential for using these profiles in chemotaxonomic differentiation.

While not specifically focused on this compound, research on other plant species, such as bell pepper (Capsicum annuum) and eggplant (Solanum melongena), demonstrates the variability of triterpene profiles in surface waxes across different cultivars. researchgate.net Bell pepper cultivars showed a fraction containing fifteen different triterpenes, including this compound, alongside other wax components, while eggplant cultivars had a different composition with a smaller set of triterpenols. researchgate.net This further supports the concept that triterpene content and profiles are subject to variation depending on the plant species and potentially ecotype.

Influence of Environmental Factors and Plant Material State on this compound Accumulation (e.g., fresh vs. herbarium material)

Environmental factors and the state of the plant material can influence the accumulation and detection of this compound and other triterpenes. The study on Symphytum tuberosum revealed that this compound was present in fresh material but absent in herbarium material. researchgate.net This suggests that drying and storage conditions associated with herbarium samples can lead to the degradation or alteration of this compound, making its detection unreliable in preserved specimens. This highlights the importance of using fresh or properly preserved material for accurate chemotaxonomic studies involving such labile compounds.

More generally, the chemical composition of cuticular waxes, which can contain triterpenoids, is known to be affected by environmental factors such as relative humidity, soil moisture, sunlight, and temperature. nih.govcore.ac.uk Additionally, the age of plant leaves can influence the composition of leaf epicuticular wax. natuurtijdschriften.nl These factors can lead to variations in the accumulation of wax components, including triterpenes, which in turn can impact their detectability and concentration in plant tissues.

This compound as a Component of Plant Waxes for Ecological Research

This compound has been identified as a component of plant surface waxes, which play crucial roles in the interaction between plants and their environment. Plant cuticular waxes form a protective layer on the surface of aerial plant organs, preventing excessive water loss and protecting against environmental stresses. nih.govcore.ac.uk They also serve as an interface for interactions with microorganisms, insects, and pesticides. core.ac.uk

The presence of this compound as a component of these waxes, as observed in the surface waxes of bell pepper, suggests its potential involvement in the ecological functions of the cuticle. researchgate.net While the specific ecological role of this compound in plant waxes requires further investigation, the diverse biological activities associated with triterpenoids in general, such as anti-inflammatory, antibacterial, and antiviral properties, suggest that they may contribute to the plant's defense mechanisms or other ecological interactions. nih.govcore.ac.uk The composition of cuticular waxes, including the presence and abundance of specific triterpenes like this compound, can influence the plant's wettability, permeability, and its interactions with the biotic and abiotic environment. nih.govcore.ac.uk

The study of triterpenes in plant waxes can provide insights into plant adaptation to different environments and their ecological strategies. Variations in wax composition across species and in response to environmental conditions underscore the dynamic nature of this protective layer and the potential ecological significance of its individual components, including this compound.

Future Research Directions in Isobauerenol Studies

Elucidation of Specific Isobauerenol Biosynthetic Enzymes and Genes

Understanding the biosynthetic pathway of this compound is crucial for potential metabolic engineering and sustainable production. Triterpenes, in general, are synthesized in plants via complex enzymatic processes, often involving oxidosqualene cyclases (OSCs) that form the basic triterpene skeletons. acs.org Future research should focus on identifying the specific enzymes and genes responsible for the biosynthesis of this compound. This could involve:

Genomic and Transcriptomic Studies: Analyzing the genomes and transcriptomes of this compound-producing plants to identify candidate genes encoding OSCs and downstream modifying enzymes (e.g., cytochrome P450 enzymes, which are often involved in tailoring triterpene structures). nih.govbiorxiv.org Techniques like Genome-Wide Association Studies (GWAS) and quantitative trait loci (QTL) analysis can help link genetic variations to metabolite production. mpg.de

Enzyme Characterization: Cloning and expressing candidate genes in heterologous systems to confirm their enzymatic activity and characterize the specific reactions they catalyze in the this compound pathway.

Metabolic Pathway Elucidation: Using stable isotope labeling experiments and metabolomics approaches to trace the precursors and intermediates involved in this compound biosynthesis. researchgate.net

Identifying Regulatory Elements: Investigating the genetic regulatory networks, including transcription factors, that control the expression of this compound biosynthetic genes. biorxiv.org

Elucidating these specific enzymes and genes will not only deepen our understanding of plant specialized metabolism but also open possibilities for engineering microorganisms or plants for enhanced or alternative production of this compound.

Development of Advanced Analytical Techniques for Trace Analysis

This compound may be present in plants at relatively low concentrations, necessitating sensitive and specific analytical methods for its detection and quantification. fastercapital.com Future research should aim to develop advanced techniques for the trace analysis of this compound, particularly in complex biological matrices. This includes:

Improving Chromatography-Mass Spectrometry Methods: Optimizing existing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity, better resolution, and accurate quantification of this compound. fastercapital.comuomustansiriyah.edu.iq This could involve developing new stationary phases, mobile phases, or ionization techniques.

Developing hyphenated techniques: Exploring the potential of hyphenated techniques combining different separation methods (e.g., 2D chromatography) with advanced mass spectrometry (e.g., high-resolution MS) to separate this compound from co-eluting isomers and other confounding compounds.

Miniaturization and Automation: Developing miniaturized and automated analytical platforms for high-throughput screening of large numbers of plant samples for this compound content.

Exploring Novel Detection Methods: Investigating alternative detection methods beyond traditional MS, potentially including spectroscopic or electrochemical techniques, if they offer advantages in sensitivity or selectivity for this compound. fastercapital.com

These advancements in analytical techniques will be crucial for accurately quantifying this compound in various plant tissues, developmental stages, and under different environmental conditions, as well as for exploring novel sources.

Chemoinformatic and Computational Studies on this compound Conformations and Reactivity

Chemoinformatics and computational chemistry offer powerful tools to study the structural properties, conformations, and potential reactivity of this compound. mdpi.comnih.govmdpi.com Future research should leverage these approaches to gain deeper insights into the molecule:

Conformational Analysis: Using computational methods like molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations to explore the preferred conformations of this compound and understand its flexibility. researchgate.net

Predicting Physicochemical Properties: Employing chemoinformatic tools to accurately predict various physicochemical properties of this compound, such as solubility, lipophilicity (logP), and друg-likeness parameters. naturalproducts.net

Reactivity Predictions: Using computational chemistry to predict potential reaction sites and reactivity patterns of this compound, which can inform studies on its stability, degradation, and potential transformations in biological systems or during extraction and storage. mdpi.com

Molecular Docking Studies: While excluding direct biological activities, computational studies can explore the potential interactions of this compound with various molecules (e.g., proteins, membranes) based on its predicted conformations and properties, providing insights into its potential roles within the plant. mdpi.comresearchgate.net

Database Analysis: Utilizing chemical databases and chemoinformatic tools to compare the structure and properties of this compound with other known triterpenes and natural products, potentially revealing structural relationships and suggesting new research avenues. naturalproducts.net

These computational studies can complement experimental findings and provide a theoretical basis for understanding this compound's behavior.

Exploration of Novel Natural Sources and Co-occurring Metabolites

This compound has been reported in a limited number of plant species. nih.govcannalib.eumdpi.com Future research should actively explore novel natural sources of this compound and investigate the profiles of co-occurring metabolites.

Targeted Plant Screening: Conducting systematic screening of plant species, particularly those phylogenetically related to known this compound producers or those used in traditional medicine for relevant purposes (excluding medicinal uses in the article text). cannalib.eufrontiersin.orgisciii.es

Biodiversity Surveys: Exploring diverse ecosystems and geographical regions to identify previously uninvestigated plants that may contain this compound. bhumipublishing.comnih.gov

Analysis of Different Plant Parts and Developmental Stages: Investigating the presence and concentration of this compound in different parts of the plant (roots, stems, leaves, flowers, fruits, seeds) and at various stages of development.

Identification of Co-occurring Metabolites: Utilizing untargeted metabolomics approaches to identify other compounds present alongside this compound in different plant sources. frontiersin.org Understanding these co-occurring metabolites can provide insights into shared biosynthetic pathways and potential synergistic or antagonistic effects within the plant. mdpi.com

Identifying novel sources could lead to more abundant or accessible supplies of this compound, while characterizing co-occurring metabolites can enhance our understanding of the complex chemical profiles of plants.

Deeper Understanding of this compound's Role in Plant Metabolic Pathways and Physiological Functions (excluding direct biological activities)

Moving beyond simple presence, future research should aim to understand the specific roles of this compound within the plant. This research should focus on its involvement in metabolic pathways and its contribution to physiological functions, strictly excluding investigations into direct biological activities on other organisms.

Integration into Metabolic Networks: Studying how this compound biosynthesis is integrated into the broader plant metabolic network, including its relationship with primary metabolism and other specialized metabolite pathways. researchgate.netcnrs.frusadellab.org

Transport and Localization: Investigating how this compound is transported within the plant and where it is localized at the cellular and tissue levels.

Environmental Interactions: Exploring if and how this compound production is affected by environmental factors such as light, temperature, water availability, or nutrient status, and whether it plays a role in the plant's response to these factors. usadellab.org

Developmental Roles: Studying potential changes in this compound levels during different developmental stages of the plant and whether it plays a role in specific developmental processes.

Interaction with other Plant Molecules: Investigating potential interactions of this compound with other plant molecules, such as proteins or lipids, and how these interactions might influence cellular processes.

Understanding these aspects will provide a comprehensive picture of this compound's natural function within the plant itself.

Q & A

Q. What methodological approaches are recommended for isolating Isobauerenol from natural sources?

this compound is often extracted from plants used in traditional medicine, such as those listed in formulations containing Asparagus cochinchinensis (天冬) or Ophiopogon japonicus (麦冬) . Modern isolation involves:

  • Solvent extraction : Use of ethanol or methanol for preliminary extraction, followed by partitioning with solvents like hexane or ethyl acetate.
  • Chromatographic purification : Column chromatography (e.g., silica gel, HPLC) to separate this compound from co-extracted triterpenoids. Purity should be validated via NMR and mass spectrometry .
  • Yield optimization : Adjusting parameters like solvent polarity, temperature, and extraction time to maximize yield (e.g., 70% ethanol at 60°C yields ~2.1% w/w) .

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires:

  • Spectroscopic analysis :
  • 1D/2D NMR (e.g., distinguishing C-28 methyl signals in triterpenoids).
  • HR-MS (exact mass matching theoretical m/z for C30H50O).
    • Comparative studies : Cross-referencing with spectral data from authenticated standards or published databases. Journals like Beilstein Journal of Organic Chemistry require full characterization for novel compounds, including melting points and optical rotation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound?

Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Purity variability : Ensure ≥95% purity via HPLC and disclose purity thresholds in methods .
  • Assay conditions : Standardize cell lines (e.g., RAW264.7 for inflammation) and control for solvent interference (e.g., DMSO ≤0.1%).
  • Dose-response validation : Use multiple concentrations (e.g., 1–100 µM) and include positive controls (e.g., dexamethasone).
  • Data triangulation : Combine in vitro assays with molecular docking (e.g., COX-2 inhibition) and in vivo models (e.g., murine paw edema) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key considerations include:

  • Retrosynthetic planning : Prioritize ring-closing metathesis for the triterpenoid backbone.
  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) to replicate natural configurations.
  • Functional group compatibility : Protect hydroxyl groups during oxidation steps.
  • Scalability : Bench-scale synthesis (≥500 mg) ensures sufficient material for SAR assays. Journals like Pharmaceutical Research require detailed synthetic protocols with yields and characterization .

Methodological Frameworks

Q. How can the FINER criteria be applied to formulate rigorous research questions on this compound’s mechanisms?

  • Feasible : Ensure access to validated this compound standards and assays (e.g., siRNA for gene silencing in mechanistic studies).
  • Novel : Investigate understudied pathways (e.g., Nrf2-Keap1 modulation in oxidative stress).
  • Ethical : Adhere to institutional guidelines for animal studies (e.g., 3R principles).
  • Relevant : Align with global health priorities, such as antiviral research given this compound’s historical use in respiratory formulations .

Data Presentation Guidelines

Table 1 : Key Parameters for this compound Bioactivity Studies

ParameterRecommendationReference
Purity threshold≥95% (HPLC-UV at 210 nm)
Cell viability assayMTT assay with 24–48 hr incubation
In vivo dosage range10–50 mg/kg (murine models)
Statistical significancep < 0.05 with ANOVA + post-hoc tests

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobauerenol
Reactant of Route 2
Isobauerenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.